molecular formula C12H17NO3 B7866380 2-Amino-3-(3-propoxyphenyl)propanoic acid

2-Amino-3-(3-propoxyphenyl)propanoic acid

Cat. No. B7866380
M. Wt: 223.27 g/mol
InChI Key: JNNODIKPAZGTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-propoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(3-propoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-propoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Hydrogenation Studies

    Research by O'reilly, Derwin, and Lin (1990) on the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, closely related to 2-Amino-3-(3-propoxyphenyl)propanoic acid, revealed insights into asymmetric hydrogenation. This process was crucial for obtaining optically pure forms of related compounds, highlighting its importance in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).

  • Synthesis of Bioactive Compounds

    Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active compounds. This synthesis pathway is significant for developing new pharmaceuticals and exploring the chemical properties of similar structures (Orlinskii, 1996).

  • Fluorescence Studies in Amino Acids

    Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, similar to 2-Amino-3-(3-propoxyphenyl)propanoic acid, for fluorescence derivatization of amino acids. This study is crucial for understanding the fluorescence properties of amino acids and their potential applications in biological assays (Frade et al., 2007).

  • Cardioselective Beta-Adrenergic Blocking Agents

    Hoefle et al. (1975) synthesized a series of 1-amino-3-aryloxy-2-propanols, closely related to the compound , for cardioselective beta-blockade. This research is significant in the development of cardiovascular drugs (Hoefle et al., 1975).

  • Organotin Complexes in Pharmaceutical Research

    Kundu et al. (2015) reported on organotin complexes containing derivatives of a similar compound, highlighting their role in pharmaceutical research and the development of new materials (Kundu et al., 2015).

  • GABA B Receptor Antagonists

    Abbenante, Hughes, and Prager (1997) synthesized similar compounds to study their antagonistic effects on the GABAB receptor. This research contributes to understanding neurotransmission and developing treatments for related disorders (Abbenante, Hughes, & Prager, 1997).

properties

IUPAC Name

2-amino-3-(3-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-6-16-10-5-3-4-9(7-10)8-11(13)12(14)15/h3-5,7,11H,2,6,8,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNODIKPAZGTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.